molecular formula C13H11NO2 B2920623 2-Phenoxybenzenecarbaldehyde oxime CAS No. 139995-93-0

2-Phenoxybenzenecarbaldehyde oxime

Cat. No.: B2920623
CAS No.: 139995-93-0
M. Wt: 213.236
InChI Key: IIQBJMKPYCLIAD-GXDHUFHOSA-N
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Description

2-Phenoxybenzenecarbaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxybenzenecarbaldehyde oxime can be synthesized through the condensation of 2-phenoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

2-Phenoxybenzaldehyde+Hydroxylamine Hydrochloride2-Phenoxybenzenecarbaldehyde Oxime+HCl\text{2-Phenoxybenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxybenzaldehyde+Hydroxylamine Hydrochloride→2-Phenoxybenzenecarbaldehyde Oxime+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxime.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxybenzenecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oximes

Scientific Research Applications

2-Phenoxybenzenecarbaldehyde oxime has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

    Organic Synthesis: The compound serves as a building block for the synthesis of various organic compounds.

    Materials Science: It is utilized in the development of functional materials, including polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-Phenoxybenzenecarbaldehyde oxime involves its interaction with specific molecular targets. For instance, in medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) inhibited by organophosphates. The oxime group forms a nucleophilic attack on the phosphorylated enzyme, displacing the phosphate group and restoring enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime-based antidote with similar applications.

    Methoxime: An oxime derivative with antimicrobial properties.

Uniqueness

2-Phenoxybenzenecarbaldehyde oxime is unique due to its specific structural features, which confer distinct reactivity and applications. Its phenoxy group enhances its lipophilicity, making it suitable for applications in organic synthesis and materials science.

Properties

IUPAC Name

(NE)-N-[(2-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14-10-11-6-4-5-9-13(11)16-12-7-2-1-3-8-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQBJMKPYCLIAD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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